Alfacalcidol-D6

描述

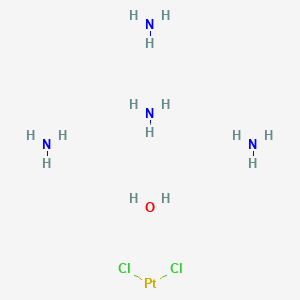

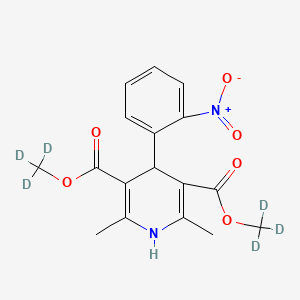

Alfacalcidol-D6 is the deuterium labeled Alfacalcidol . Alfacalcidol is a non-selective Vitamin D Receptor (VDR) activator .

Synthesis Analysis

The synthesis of Alfacalcidol-D6 involves the use of peroxygenase from Agrocybe aegerita (AaeUPO) as a catalyst to hydroxylate the C-H bond at the C-25 position of alfacalcidol . This enzymatic reaction yields the product in a single step with excellent selectivity . The reaction yields 80.3% product formation with a turnover number up to 4000 .Molecular Structure Analysis

Alfacalcidol, or 1-alpha-hydroxycholecalciferol or 1-alpha-hydroxyvitamin D3, is a non-endogenous analogue of vitamin D . It has been 30 years since 1,25-dihydroxy vitamin D3, the final active product of vitamin D3, was discovered and its chemical structure identified .Chemical Reactions Analysis

The analysis of the content of alfacalcidol tablets dissolution faces challenges due to the low amount of alfacalcidol in each tablet and the low ionization efficacy of the compound with electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) . After alfacalcidol dissolution solution is extracted with dichloromethane to remove surfactant and inorganic salts, alfacalcidol is then derivatized via a Cookson reagent, 4-phenyl-1, 2, 4-triazoline-3, 5-dione (PTAD), under ambient conditions .Physical And Chemical Properties Analysis

Alfacalcidol-D6 has a molecular weight of 400.64 g/mol . It is a solid substance with a solubility of 80 mg/mL in DMSO .科学研究应用

1. 次级甲状旁腺功能亢进的治疗

阿法骨化醇,一种维生素D类似物,用于治疗慢性肾脏疾病患者的次级甲状旁腺功能亢进。它已经显示出在维持血钙和血磷水平在期望范围内的同时,抑制血透患者的次级甲状旁腺功能亢进方面的有效性(Hansen et al., 2011)。

2. 抗骨质疏松治疗的合成

阿法骨化醇已经通过一种改良方法合成,该方法涉及对1α-5,6-反式维生素D3的光化学转化,提高了总产量并为其生产提供了实用方法。这对于其在治疗骨质疏松症中的应用尤为重要(Ding et al., 2013)。

3. 慢性肾脏疾病相关骨病的应用

阿法骨化醇不需要肾脏的酶活化,使其适用于治疗慢性肾脏疾病中的骨骼和矿物质平衡异常。这包括其在慢性肾脏疾病(CKD)相关骨病和次级甲状旁腺功能亢进中的应用(Vervloet, 2014)。

4. 1型糖尿病中β细胞功能的保护

一项随机安慰剂对照研究表明,阿法骨化醇可以保护新诊断的1型糖尿病患儿的β细胞功能,尤其在男性中显示出更强的效果(Ataie-Jafari et al., 2013)。

5. 改善肥胖患者的胰岛素抵抗

肥胖患者中的阿法骨化醇治疗显示出潜在改善胰岛素抵抗和炎症状态的作用,增强与葡萄糖稳态途径相关的基因表达(Mirzaei等,2014)。

6. 过敏性哮喘管理

阿法骨化醇在过敏性哮喘中显示出抗炎和抗重塑效果,表明其在哮喘管理中的有益作用。在抗重塑效果方面,它优于泼尼松(Abd-Elsattar et al., 2020)。

作用机制

Alfacalcidol is activated by the enzyme 25-hydroxylase in the liver to mediate its effects in the body, most importantly, the kidneys and bones . The pharmacological actions of alfacalcidol are prolonged than vitamin D because a negative feedback mechanism regulates the final activation step of vitamin D in the kidneys .

安全和危害

Alfacalcidol-D6 is classified as Acute toxicity, Oral (Category 1), H300 . It is fatal if swallowed, in contact with skin, or if inhaled . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing hands, forearms, and face thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection/hearing protection, and wearing respiratory protection .

属性

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHCOWSQAMBJIW-VLUFQIGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alfacalcidol-D6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)